molecular formula C16H14O4 B1473707 2'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid CAS No. 400750-15-4

2'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid

Cat. No. B1473707
M. Wt: 270.28 g/mol
InChI Key: MSOLRYZLFJVSBL-UHFFFAOYSA-N
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Description

“2’-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C16H14O4 . It belongs to the class of organic compounds known as dioxolanes, which are acyclic acetals .


Molecular Structure Analysis

The molecular structure of “2’-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid” can be analyzed using various spectroscopic methods. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of atoms and the types of chemical bonds .

Scientific Research Applications

Synthesis and Structural Analysis

Biphenyl-based compounds have significant pharmaceutical applications, particularly in treating hypertension and inflammation. A study by Kwong et al. (2017) synthesized a series of biphenyl ester derivatives, demonstrating their potential as tyrosinase inhibitors. The structural analysis through single-crystal X-ray diffraction highlighted the densely packed crystal structure attributable to the biphenyl moiety, underscoring the structural uniqueness and potential functional diversity of such compounds (Kwong et al., 2017).

Molecular Docking and Inhibition Studies

The same study also conducted molecular docking studies, which revealed the compounds' inhibitory effects on tyrosinase activity by binding primarily to the active-site entrance rather than the inner copper binding site. This finding is crucial for developing novel inhibitors with specific target sites, offering insights into the molecular interactions and potential for pharmacological innovation (Kwong et al., 2017).

Novel Synthetic Approaches

Research by Winneroski and Xu (2004) explores two complementary methods for synthesizing 2-alkoxy carboxylic acids, utilizing 1,3-dioxolan-4-ones. This demonstrates the chemical versatility and potential of dioxolan derivatives in synthesizing complex organic molecules, highlighting the innovative synthetic pathways that can be pursued using this compound as a starting point (Winneroski & Xu, 2004).

Coordination Polymers and Luminescence

A study on organotin carboxylates revealed the synthesis of novel compounds with unique hexanuclear cage structures. These structures exhibit interesting luminescent properties and antitumor activities, suggesting potential applications in materials science and oncology (Xiao et al., 2019). Additionally, the synthesis of coordination polymers based on dicarboxylate and various organic N-donor ligands has been explored, leading to compounds with significant luminescent properties and potential applications in photoluminescent materials and energy storage (Su et al., 2017).

properties

IUPAC Name

3-[2-(1,3-dioxolan-2-yl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-15(18)12-5-3-4-11(10-12)13-6-1-2-7-14(13)16-19-8-9-20-16/h1-7,10,16H,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQPRIGYDJGXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589678
Record name 2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid

CAS RN

400750-15-4
Record name 2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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